molecular formula C8H9F6NO B13914517 2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone

2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone

Cat. No.: B13914517
M. Wt: 249.15 g/mol
InChI Key: SCBFXYUOPLQJSR-YFKPBYRVSA-N
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Description

2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone is a fluorinated organic compound with the molecular formula C8H9F6NO. It is characterized by the presence of trifluoromethyl groups and a pyrrolidine ring, making it a compound of interest in various chemical and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone typically involves the reaction of 2,2,2-trifluoroethylamine with a suitable ketone precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. The pyrrolidine ring may contribute to its binding affinity to certain receptors or enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroethyl trifluoromethanesulfonate
  • (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol
  • Benzoic acid, 2-[(1S)-2,2,2-trifluoro-1-methylethyl]hydrazide
  • 1,1,2-trifluoro-2-methylpropane

Uniqueness

Compared to similar compounds, 2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone is unique due to its specific combination of trifluoromethyl groups and a pyrrolidine ring. This structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C8H9F6NO

Molecular Weight

249.15 g/mol

IUPAC Name

2,2,2-trifluoro-1-[(3S)-3-(2,2,2-trifluoroethyl)pyrrolidin-1-yl]ethanone

InChI

InChI=1S/C8H9F6NO/c9-7(10,11)3-5-1-2-15(4-5)6(16)8(12,13)14/h5H,1-4H2/t5-/m0/s1

InChI Key

SCBFXYUOPLQJSR-YFKPBYRVSA-N

Isomeric SMILES

C1CN(C[C@@H]1CC(F)(F)F)C(=O)C(F)(F)F

Canonical SMILES

C1CN(CC1CC(F)(F)F)C(=O)C(F)(F)F

Origin of Product

United States

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